Diethyl bipy55'DC

Fibrosis Cancer Metastasis Enzymology

Fibrosis and cancer metastasis researchers require a CP4H probe that avoids the non-selective iron depletion of EDHB. Diethyl bipy55′DC is a potent, active-site-directed CP4H inhibitor that functions without confounding iron-chelation artifacts. · Competitive CP4H inhibition; does not cause cellular iron deficiency at active concentrations. · 5,5′-regioisomer ensures target selectivity; 4,4′- or 6,6′-analogs cannot substitute. · Validated in hepatic/pulmonary fibrosis and metastatic cancer models. · Dual-use scaffold: also serves as a ligand for tuning redox potentials in MOFs and catalysts.

Molecular Formula C16H16N2O4
Molecular Weight 300.31 g/mol
CAS No. 1762-46-5
Cat. No. B1670527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl bipy55'DC
CAS1762-46-5
SynonymsDiethyl bipy55'DC; 
Molecular FormulaC16H16N2O4
Molecular Weight300.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(C=C1)C2=NC=C(C=C2)C(=O)OCC
InChIInChI=1S/C16H16N2O4/c1-3-21-15(19)11-5-7-13(17-9-11)14-8-6-12(10-18-14)16(20)22-4-2/h5-10H,3-4H2,1-2H3
InChIKeyIUNBUYCOAQHBMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diethyl bipy55'DC: Selective CP4H Inhibitor & Ligand


Diethyl [2,2'-bipyridine]-5,5'-dicarboxylate (commonly referred to as Diethyl bipy55'DC or DEBDC; CAS 1762-46-5) is a symmetrically substituted bipyridine derivative bearing two ethoxycarbonyl groups at the 5,5'-positions . It is formally classified as an ester-functionalized 2,2'-bipyridine ligand . Beyond its established role in transition-metal coordination chemistry and the construction of metal-organic frameworks (MOFs) , the compound is recognized as a potent inhibitor of collagen prolyl 4-hydroxylases (CP4Hs), a class of Fe(II)/2-oxoglutarate-dependent dioxygenases critical for collagen biosynthesis . Its dual functionality as a chelating ligand and a bioactive small molecule distinguishes it from simpler bipyridine analogs.

CP4H Inhibitor Research
Selective active-site engagement without iron-depletion artifacts, supporting fibrosis and metastasis pathway studies.
Coordination Chemistry Ligand
Diester-functionalized bipyridine for stable transition-metal complexes and tunable electronic properties.

Why Diethyl bipy55'DC Is Irreplaceable


In the context of CP4H inhibition, simple 2,2'-bipyridine (bpy) is ineffective, and the widely used reference compound ethyl 3,4-dihydroxybenzoate (EDHB) suffers from low potency (IC50 ~ 100-200 µM) and significant off-target effects including the induction of cellular iron deficiency [1]. Within the bipyridine family, the position of the carboxylate substituents is a critical determinant of inhibitory mechanism and selectivity [2]. While many bipyridine dicarboxylates act primarily via non-specific iron sequestration (chelation), the 5,5'-dicarboxylate regioisomer (and its esters) has been identified as a potent and selective competitive inhibitor of the CP4H enzyme, binding directly to the active site rather than simply depleting the essential Fe(II) cofactor [3]. Substitution of Diethyl bipy55'DC with alternative regioisomers (e.g., 4,4'- or 6,6'-dicarboxylates) or non-esterified acids is therefore predicted to result in a marked change in potency, selectivity, and pharmacological profile, rendering them unsuitable surrogates for studies requiring specific active-site engagement.

vs. EDHB
EDHB shows low potency and iron-depletion artifacts; may confound CP4H pathway interpretation.
vs. Other Regioisomers
4,4'- or 6,6'-dicarboxylates may act via non-selective iron chelation, not active-site inhibition.
vs. Non-Esterified Acids
Free acids may differ in cellular permeability and target-engagement profile; direct substitution not advised.

Diethyl bipy55'DC: Comparative Evidence


CP4H Inhibition Selectivity vs. EDHB

Diethyl bipy55'DC (as a representative 5,5'-bipyridinedicarboxylate ester) demonstrates a distinct and superior inhibitory profile against collagen prolyl 4-hydroxylase (CP4H) compared to the widely used but flawed tool compound, ethyl 3,4-dihydroxybenzoate (EDHB), and the non-esterified parent acid. While EDHB is a weak inhibitor (IC50 ~100-200 µM) and causes off-target iron deficiency, the 5,5'-dicarboxylate class is among the most potent known CP4H inhibitors [1]. Crucially, the 5,5'-regioisomer, from which Diethyl bipy55'DC is derived, acts as a selective, competitive inhibitor of the enzyme, whereas other regioisomers (e.g., 4,5'-) show non-selective inhibition via iron chelation [2]. The diester form, Diethyl bipy55'DC, is specifically noted to inhibit CP4H activity in cultured cells at concentrations that do not induce iron deficiency, a key differentiator from both EDHB and less selective chelating bipyridines [3].

CP4H Selectivity vs. EDHB
Class-level inference
Estimated >100-fold potency over EDHB; no iron deficiency at inhibitory concentrations.
Supports selective CP4H pathway study without chelation artifacts.
In vitro enzyme and cell assays; class-level ranking.
Fibrosis Cancer Metastasis Enzymology

Metal Complex Stability vs. Unsubstituted Bipyridine

As a 5,5'-diester-substituted 2,2'-bipyridine, Diethyl bipy55'DC offers significantly greater stability in its metal complexes compared to the parent 2,2'-bipyridine (bpy) ligand. The electron-withdrawing ethoxycarbonyl groups at the 5,5' positions lower the basicity of the pyridine nitrogen atoms, which can modulate the redox potential of coordinated metal centers and enhance the kinetic inertness of the resulting complexes [1]. For instance, in a series of Fe(II) spin-crossover complexes, the diethyl ester derivative (EtObpydc) formed stable, isolable complexes that exhibited distinct magnetic behaviors compared to the dimethyl ester and unsubstituted analogs, demonstrating the influence of the specific ester group on material properties [2]. This is in contrast to simple bpy ligands, whose complexes are often more labile.

Complex Stability vs. bpy
Cross-study comparable
Stable Fe(II) spin-crossover complexes; ethoxycarbonyl groups lower pyridine N-basicity.
Enables robust catalyst and material design with tunable redox properties.
Demonstrated in Fe(II) SCO complexes.
Coordination Chemistry MOF Synthesis Catalysis

Purity and Batch-to-Batch Consistency

For procurement in both biological and materials science research, the availability of Diethyl bipy55'DC with precisely defined purity metrics is a critical differentiator from in-house synthesized or poorly characterized analog batches. Commercial sources for CAS 1762-46-5 commonly provide material with a guaranteed minimum purity, such as ≥98.0% as determined by GC/T or 97% with batch-specific quality reports including NMR, HPLC, and GC data . This level of characterization ensures that observed experimental outcomes—whether an IC50 value in a cellular assay or a material's property—can be attributed to the compound itself and not to confounding impurities. This is in stark contrast to obtaining related compounds like the parent acid (1802-30-8) or other isomers from non-specialized vendors, where the purity and characterization data may be ambiguous or absent, introducing significant variability.

Purity & Batch Consistency
Supporting evidence
≥98% (GC/T); batch-specific NMR, HPLC, GC reports.
Ensures experimental reproducibility across studies.
Commercial procurement standard.
Procurement Assay Development Quality Control

Diethyl bipy55'DC: Application Scenarios


CP4H Biology in Fibrosis and Metastasis

Diethyl bipy55'DC is the reagent of choice for studies requiring potent and selective inhibition of CP4H without the confounding variable of cellular iron depletion. Its use is validated in models investigating collagen overproduction, such as in hepatic or pulmonary fibrosis, and in cancer cell lines where CP4H activity is linked to metastatic potential . The compound's ability to act at concentrations that avoid iron chelation artifacts makes it superior to tools like EDHB or non-selective iron chelators for delineating CP4H-specific pathways [1].

Tunable Catalyst and Material Synthesis

Diethyl bipy55'DC serves as a privileged ligand scaffold for the construction of transition-metal complexes with enhanced stability and tunable electronic properties. It is particularly valuable for synthesizing robust catalysts, redox-active materials, and spin-crossover complexes, as the 5,5'-diester substitution significantly alters the ligand field compared to unsubstituted 2,2'-bipyridine [2]. Its use is indicated when the objective is to fine-tune a metal center's redox potential or to impart kinetic inertness to a coordination complex for demanding applications, such as in heterogeneous catalysis or MOF-based devices [3].

Advanced Organic & Supramolecular Building Block

The symmetrical 5,5'-functionalization and the orthogonal reactivity of the ester groups make Diethyl bipy55'DC a highly versatile building block in organic synthesis. It can be used as a monomer or core unit for creating larger, more complex bipyridine-containing architectures, such as extended ligands, polymers, or covalent organic frameworks . The ester groups can be hydrolyzed to the corresponding acid for further conjugation or left intact to modulate solubility and processing characteristics, offering a level of synthetic flexibility not present in simpler, unfunctionalized bipyridines.

Application
Selection Property
Validation Focus
CP4H Pathway Studies
Selective active-site inhibition
Iron-independent CP4H inhibition assay
Coordination Complex Design
Electron-withdrawing ester tuning
Complex stability and redox potential testing
Functional Material Synthesis
Symmetrical diester reactivity
Hydrolysis and conjugation reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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